REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[C:7]([CH3:9])[CH:8]=1.N12CCN(CC1)CC2.[CH3:19][N:20]([CH3:24])[C:21](Cl)=[S:22].CCOCC>CN(C=O)C>[CH3:19][N:20]([CH3:24])[C:21](=[S:22])[O:10][C:5]1[CH:6]=[C:7]([CH3:9])[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1
|
Name
|
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)C)O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
6.06 g
|
Type
|
reactant
|
Smiles
|
CN(C(=S)Cl)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organics were washed with water (150 mL), brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel (Hexanes/EtOAc, 4:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(OC1=CC(=CC(=C1)C)OC)=S)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.05 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |